molecular formula C9H17NO2 B13273120 4,9-Dioxa-1-azaspiro[5.6]dodecane

4,9-Dioxa-1-azaspiro[5.6]dodecane

Cat. No.: B13273120
M. Wt: 171.24 g/mol
InChI Key: KQULVJFQBDGAHK-UHFFFAOYSA-N
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Description

4,9-Dioxa-1-azaspiro[5.6]dodecane is a spirocyclic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. Spirocyclic compounds are known for their rigidity and unique three-dimensional shapes, which make them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxa-1-azaspiro[5.6]dodecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxa-1-azaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spirocyclic compounds.

Scientific Research Applications

4,9-Dioxa-1-azaspiro[5.6]dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,9-Dioxa-1-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dioxa-1-azaspiro[5.6]dodecane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4,10-dioxa-1-azaspiro[5.6]dodecane

InChI

InChI=1S/C9H17NO2/c1-2-9(3-6-11-5-1)8-12-7-4-10-9/h10H,1-8H2

InChI Key

KQULVJFQBDGAHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)COCCN2

Origin of Product

United States

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